molecular formula C21H20Cl2N2O3S B2367135 4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide CAS No. 314076-24-9

4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide

Cat. No.: B2367135
CAS No.: 314076-24-9
M. Wt: 451.36
InChI Key: WESVCUYLESNFSZ-UHFFFAOYSA-N
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Description

  • A bis(2-chloroethyl)sulfamoyl group, a potent alkylating moiety capable of forming DNA crosslinks.
  • A naphthalen-1-yl substituent, conferring aromatic hydrophobicity, which may enhance membrane permeability or target binding.

Therapeutic Context:
While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., nitrosoureas, bendamustine derivatives) are alkylating agents used in chemotherapy. The bis(2-chloroethyl) group suggests DNA alkylation as a primary mechanism, similar to nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) .

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3S/c22-12-14-25(15-13-23)29(27,28)18-10-8-17(9-11-18)21(26)24-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESVCUYLESNFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of naphthalen-1-ylamine with benzoyl chloride to form N-naphthalen-1-ylbenzamide. This intermediate is then reacted with bis(2-chloroethyl)sulfamoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous monitoring can help optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfide.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including anticancer properties.

    Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide involves its interaction with cellular components. The compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action makes it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Alkylating Agents

Compound Key Structural Features Alkylating Activity Solubility (LogP) Mechanism of Action Efficacy/Toxicity Insights
4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide Bis(2-chloroethyl)sulfamoyl, naphthalene Presumed high Moderate (predicted) DNA alkylation, protein binding Likely crosses BBB*; toxicity unstudied
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) Cyclohexyl, nitrosourea group High High (LogP ~2.5) DNA alkylation, carbamoylation Rapid plasma degradation; neurotoxic
Bendamustine Bis(2-chloroethyl)amino, benzimidazole High Moderate DNA alkylation, purine analog-like High hematologic toxicity
Bis(2-chloroethyl)ether (BCEE) Ether-linked bis(2-chloroethyl) groups Low (non-therapeutic) Low (hydrophobic) Industrial solvent; carcinogen Environmental toxicity

*BBB: Blood-brain barrier.

Key Structural and Functional Comparisons:

Naphthalene vs. Cyclohexyl: The aromatic naphthalene group may enhance lipophilicity compared to CCNU’s cyclohexyl, improving BBB penetration (similar to CCNU’s cerebrospinal fluid accumulation ).

Solubility and Stability: The sulfamoyl group increases polarity relative to nitrosoureas, likely reducing octanol/water distribution coefficients (LogP) compared to CCNU (LogP ~2.5). This could limit tissue penetration but improve aqueous solubility . Unlike nitrosoureas, which degrade rapidly (t₁/₂ ~5 min in plasma ), the sulfamoyl group may confer greater chemical stability, prolonging bioavailability.

Mechanistic Nuances :

  • Protein Binding : CCNU’s cyclohexyl group binds extensively to proteins (40–60% in dogs ), whereas the naphthalen-1-ylbenzamide core may favor nucleic acid interactions, reducing off-target effects.
  • Metabolism : Unlike CCNU, which releases cyclohexylamine and isocyanates (toxic intermediates ), the target compound’s sulfamoyl group may produce less reactive metabolites.

Research Findings and Implications

  • Efficacy : Structural analogs suggest the compound’s alkylating activity and lipophilicity may render it effective against CNS malignancies, similar to CCNU’s intracranial activity .
  • Toxicity : Reduced carbamoylating activity (vs. nitrosoureas) could lower myelosuppression risks, but the bis(2-chloroethyl) group still poses hematologic toxicity concerns .
  • Unanswered Questions: No data exist on its pharmacokinetics, metabolism, or specific cancer targets. Comparative in vitro cytotoxicity assays and LogP measurements are needed.

Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapy. This compound features a complex structure that includes a sulfamoyl group and a naphthalen-1-ylbenzamide moiety, which contribute to its unique properties and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18Cl2N2O3S\text{C}_{17}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

This structure includes:

  • Two chloroethyl groups, which are known for their alkylating properties.
  • A sulfamoyl group that enhances the compound's reactivity.

The primary mechanism of action involves the alkylation of DNA, leading to cross-linking that inhibits DNA replication and transcription. This property makes the compound a potential candidate for anticancer therapy. The interaction with various cellular components, including enzymes involved in DNA repair pathways, further underscores its biological relevance.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has been studied for its ability to induce apoptosis in cancer cells. It promotes programmed cell death by activating intrinsic pathways, such as cytochrome c release and caspase activation .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated significant tumor growth inhibition in xenograft models, suggesting its potential use in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
4-[bis(2-chloroethyl)sulfamoyl]acetanilideAcetanilide moietyAnticancer activity similar to naphthalen derivative
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamideChlorophenyl substituentEnhanced cytotoxicity against specific cancer cell lines

This comparison highlights how structural variations can influence biological activity and potency.

Case Studies

Several studies have explored the efficacy of this compound:

  • In Vitro Studies : Research involving various cancer cell lines has shown that this compound exhibits IC50 values in the low micromolar range, indicating potent anticancer effects .
  • Mechanistic Insights : Studies utilizing flow cytometry and Western blot analyses have provided insights into the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation .
  • Combination Therapies : Investigations into drug combinations have revealed that this compound can enhance the effects of established chemotherapeutics such as taxol and camptothecin, suggesting its utility in combination therapy protocols .

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